molecular formula C16H12O2S B12583258 Methyl 4-[(phenylethynyl)sulfanyl]benzoate CAS No. 638199-58-3

Methyl 4-[(phenylethynyl)sulfanyl]benzoate

Cat. No.: B12583258
CAS No.: 638199-58-3
M. Wt: 268.3 g/mol
InChI Key: AVGJAKCKQDSHKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(phenylethynyl)sulfanyl]benzoate is a chemical compound with the molecular formula C16H12O2S It is known for its unique structure, which includes a phenylethynyl group attached to a sulfanyl benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-[(phenylethynyl)sulfanyl]benzoate can be synthesized through several methods. One common approach involves the reaction of 4-mercaptobenzoic acid with phenylacetylene in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then esterified using methanol and a catalyst such as sulfuric acid to yield the final compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and esterification can be applied on a larger scale. Industrial production would likely involve optimized reaction conditions, continuous flow reactors, and purification techniques such as recrystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(phenylethynyl)sulfanyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The phenylethynyl group can be reduced to a phenylethyl group using hydrogenation catalysts such as palladium on carbon.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Amines or alcohols, base such as sodium hydroxide, organic solvents like dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Phenylethyl derivatives.

    Substitution: Amides, alternative esters.

Scientific Research Applications

Methyl 4-[(phenylethynyl)sulfanyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-[(phenylethynyl)sulfanyl]benzoate is not fully understood, but it is believed to interact with various molecular targets and pathways. The phenylethynyl group may facilitate interactions with enzymes or receptors, while the sulfanyl group could modulate the compound’s reactivity and binding affinity. Further research is needed to elucidate the specific molecular targets and pathways involved .

Comparison with Similar Compounds

Methyl 4-[(phenylethynyl)sulfanyl]benzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the phenylethynyl and sulfanyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

638199-58-3

Molecular Formula

C16H12O2S

Molecular Weight

268.3 g/mol

IUPAC Name

methyl 4-(2-phenylethynylsulfanyl)benzoate

InChI

InChI=1S/C16H12O2S/c1-18-16(17)14-7-9-15(10-8-14)19-12-11-13-5-3-2-4-6-13/h2-10H,1H3

InChI Key

AVGJAKCKQDSHKD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)SC#CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.